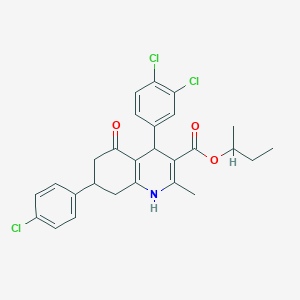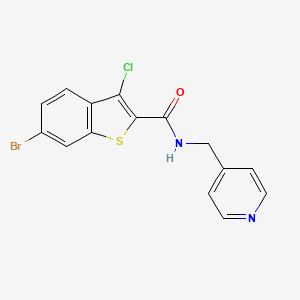![molecular formula C12H16N2O6S2 B5135027 N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine, also known as NSC-16311, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2005 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of many diseases, including cancer. N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. This is important because many tumors require a blood supply in order to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for researchers studying the role of Hsp90 in cancer and other diseases. However, one limitation of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is that it is not very selective and can inhibit the activity of other proteins besides Hsp90. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are a number of potential future directions for research on N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine. One area of interest is the development of more selective inhibitors of Hsp90 that do not have the off-target effects of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine. Another area of interest is the use of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in exploring the use of N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine in the treatment of other diseases besides cancer, such as inflammatory disorders or neurodegenerative diseases.
Conclusion:
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of Hsp90, a chaperone protein that plays a key role in cancer cell growth and survival. While N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has some limitations, it has been extensively studied and has a number of potential future applications.
Métodos De Síntesis
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine is synthesized through a multi-step process that involves the reaction of 2-thiophene carboxylic acid with morpholine and sulfuric acid. The resulting intermediate is then reacted with benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition to its anti-cancer properties, N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine has also been shown to have anti-inflammatory and anti-angiogenic effects.
Propiedades
IUPAC Name |
3-[(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c15-11(16)1-2-13-12(17)10-7-9(8-21-10)22(18,19)14-3-5-20-6-4-14/h7-8H,1-6H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBUAPZKXRBZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

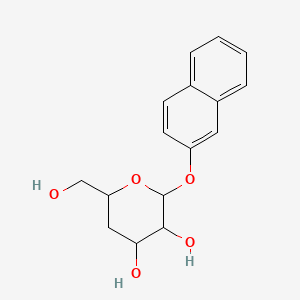
![5-[(2,5-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5134952.png)
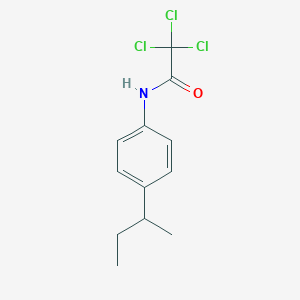
![N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)
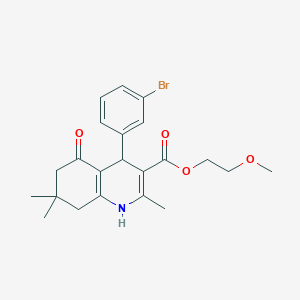
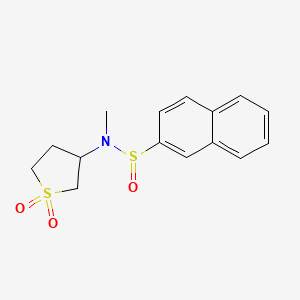
![N-(3-butoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135004.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5135006.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B5135009.png)
![11-(1-methyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5135015.png)
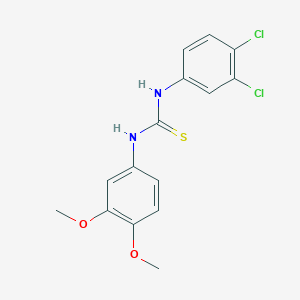
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B5135030.png)
